(4-(Methylsulfinyl)phenyl)boronic acid
Overview
Description
4-(Methanesulfinyl)benzeneboronic acid is an organoboron compound with the molecular formula C7H9BO3S and a molecular weight of 184.02 g/mol . This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a methanesulfinyl group. It is known for its versatility in various chemical reactions and its applications in scientific research.
Biochemical Analysis
Biochemical Properties
This is due to the ability of boronic acids to form reversible covalent complexes with diols .
Cellular Effects
Boronic acids are known to influence cell function by interacting with various cellular components, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
This would include any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
The synthesis of 4-(Methanesulfinyl)benzeneboronic acid typically involves the oxidation of 4-(Methylthio)phenylboronic acid . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is carried out in an appropriate solvent, such as dichloromethane, at controlled temperatures to ensure the selective oxidation of the methylthio group to the methanesulfinyl group.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
4-(Methanesulfinyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a methanesulfonyl group using strong oxidizing agents.
Reduction: The compound can be reduced back to 4-(Methylthio)phenylboronic acid using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene. Major products formed from these reactions depend on the specific reactants used but often include substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-(Methanesulfinyl)benzeneboronic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of boron-containing drugs and probes for biological studies.
Industry: The compound is employed in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-(Methanesulfinyl)benzeneboronic acid in chemical reactions involves the interaction of the boronic acid group with various nucleophiles and electrophiles. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate . The methanesulfinyl group can also participate in redox reactions, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
4-(Methanesulfinyl)benzeneboronic acid can be compared with other similar compounds, such as:
4-(Methylsulfonyl)phenylboronic acid: This compound has a methanesulfonyl group instead of a methanesulfinyl group, making it more oxidized and potentially more reactive in certain conditions.
4-(Methylthio)phenylboronic acid: This precursor compound has a methylthio group, which can be oxidized to form 4-(Methanesulfinyl)benzeneboronic acid.
The uniqueness of 4-(Methanesulfinyl)benzeneboronic acid lies in its balanced reactivity and stability, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
(4-methylsulfinylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTGALZTDVXUKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378530 | |
Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166386-48-7 | |
Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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